molecular formula C5H8O3 B1297468 (S)-Tetrahydrofuran-2-carboxylic acid CAS No. 87392-07-2

(S)-Tetrahydrofuran-2-carboxylic acid

Cat. No. B1297468
CAS RN: 87392-07-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-BYPYZUCNSA-N
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Description

“(S)-Tetrahydrofuran-2-carboxylic acid” likely refers to a specific stereoisomer of tetrahydrofuran-2-carboxylic acid. Tetrahydrofuran-2-carboxylic acid is a type of organic compound known as a cyclic ether, which contains an ether group - an oxygen atom connected to two alkyl or aryl groups - in a ring structure. The “(S)” denotes the specific spatial configuration of the molecule .


Synthesis Analysis

The synthesis of specific organic compounds often involves multiple steps, each requiring specific reagents and conditions. Without specific information on the synthesis of “(S)-Tetrahydrofuran-2-carboxylic acid”, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the bonds that hold these atoms together. Tetrahydrofuran-2-carboxylic acid, for example, would have a five-membered ring consisting of four carbon atoms and one oxygen atom, with a carboxylic acid group attached to one of the carbon atoms .


Chemical Reactions Analysis

The types of chemical reactions a compound can undergo are largely determined by its functional groups. For tetrahydrofuran-2-carboxylic acid, the carboxylic acid group is likely to be involved in reactions such as esterification (reaction with alcohols to form esters) and decarboxylation (loss of the carboxylic acid group as carbon dioxide) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure and the nature of the functional groups present .

Scientific Research Applications

  • Pharmaceutical Intermediates
    • Summary of Application : “(S)-Tetrahydrofuran-2-carboxylic acid” is important as a raw material for pharmaceutical intermediates .
  • Catalysis

    • Summary of Application : “(S)-Tetrahydrofuran-2-carboxylic acid” can be prepared by catalysis with Candida Antarctica Lipase B (CALB), which is more effective compared to other methods .
  • Molecular Simulation Visualizations

    • Summary of Application : “(S)-Tetrahydrofuran-2-carboxylic acid” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Industrial Production

    • Summary of Application : The present invention relates to an industrial process for producing optically active tetrahydrofuran-2-carboxylic acid which is important as a raw material for pharmaceutical intermediates .
  • Optical Resolution

    • Summary of Application : There are methods for producing optically active tetrahydrofuran-2-carboxylic acid by optical resolution of racemic tetrahydrofuran-2-carboxylic acid .
  • Chemical Resolution

    • Summary of Application : The current method for preparing (S)-Tetrahydrofuran-2-formic acid is mainly chemical resolution method .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions of research into a specific compound would depend on its potential applications. This could include its use in the synthesis of other compounds, its potential biological activity, or its possible use in materials or energy production .

properties

IUPAC Name

(2S)-oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236319
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tetrahydrofuran-2-carboxylic acid

CAS RN

87392-07-2
Record name (2S)-Tetrahydro-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87392-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-furoic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furancarboxylic acid, tetrahydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-2-FUROIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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